molecular formula C6H12N2O2 B594273 2-Amino-2-(pyrrolidin-3-yl)acetic acid CAS No. 1214812-00-6

2-Amino-2-(pyrrolidin-3-yl)acetic acid

Cat. No.: B594273
CAS No.: 1214812-00-6
M. Wt: 144.174
InChI Key: AFCSEXJCAXIMJK-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrrolidin-3-yl)acetic acid is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a pyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid typically involves the reaction of pyrrolidine with glycine derivatives under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrrolidin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

2-Amino-2-(pyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(pyrrolidin-2-yl)acetic acid: Similar structure but with the pyrrolidine ring attached at a different position.

    2-Amino-2-(piperidin-3-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-Amino-2-(morpholin-3-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-Amino-2-(pyrrolidin-3-yl)acetic acid is unique due to the specific positioning of the pyrrolidine ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-2-pyrrolidin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(6(9)10)4-1-2-8-3-4/h4-5,8H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCSEXJCAXIMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655132
Record name Amino(pyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214812-00-6
Record name Amino(pyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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